molecular formula C10H9F3O B072269 3'-(Trifluoromethyl)propiophenone CAS No. 1533-03-5

3'-(Trifluoromethyl)propiophenone

Cat. No. B072269
CAS RN: 1533-03-5
M. Wt: 202.17 g/mol
InChI Key: UBTPNKXHYILGJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3'-(Trifluoromethyl)propiophenone involves several chemical strategies, including nitration, reduction, diazotization, and hydrolysis to obtain intermediates with improved yield and purity (Zhang Zhi-hai, 2010). Additionally, click reactions, molecular structure determinations, and DFT computational studies have been employed to synthesize and analyze derivatives of 3'-(Trifluoromethyl)propiophenone (M. A. Hasan & Mona A. Shalaby, 2016).

Molecular Structure Analysis

Investigations into the molecular geometry and vibrations of 3-trifluoromethylphenol, a related compound, through quantum chemical calculations and vibrational spectroscopy, have provided insights into the conformer preferences and fundamental vibrations associated with the trifluoromethyl group (A. Kovács, 2003).

Chemical Reactions and Properties

Research on 3-polyfluoroacylmethylenephthalides, which are structurally related to 3'-(Trifluoromethyl)propiophenone, reveals the synthesis routes and chemical behavior of these compounds. These studies provide valuable information on the reactions and properties of trifluoromethyl-containing compounds (D. Sevenard et al., 2001).

Physical Properties Analysis

The synthesis and characterization of novel ‘3F’-based fluorinated monomers for polyimides highlight the influence of the trifluoromethyl group on the physical properties of materials, including thermal stability and glass transition temperatures (M. Brink et al., 1994).

Chemical Properties Analysis

The copper-catalyzed difunctionalization of activated alkynes with sodium trifluoromethanesulfinate (Langlois' reagent) to synthesize 3-(trifluoromethyl) spiro[4.5]trienones showcases the unique chemical reactivity of trifluoromethyl-substituted compounds, enabling the formation of complex structures through efficient synthetic routes (Huiliang Hua et al., 2015).

Scientific Research Applications

  • Synthesis and Optimization :

    • Improved synthesis of 3-trifluoromethyl phenol, an important intermediate in medicine and pesticide production. Optimization of the process led to increased yield and purity (Zhang, 2010).
  • Pharmaceutical Applications :

    • Development of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, showcasing the utility of trifluoromethyl groups in pharmaceutical compounds (Bonacorso et al., 2003).
  • Material Science and Organic Synthesis :

    • Use of benzyltrifluoromethyl selenide for electrophilic trifluoromethylselenolation, indicating its potential in material science and organic synthesis (Glenadel et al., 2016).
    • Silver-mediated oxidative trifluoromethylation of phenols for the synthesis of aryl trifluoromethyl ethers, relevant in pharmaceuticals, agrochemicals, and materials (Liu et al., 2015).
  • Chemical Properties and Reactions :

    • Palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions, highlighting its role in the synthesis of various pharmaceutical and agrochemical compounds (Cho et al., 2010).
    • Radical trifluoromethylation of thiophenol, demonstrating a balance between radical and polar reaction mechanisms (Sala et al., 2016).
  • Photoredox Systems and Catalysis :

    • Design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, crucial in the fields of pharmaceuticals and agrochemicals (Koike & Akita, 2016).
  • Environmental Impact :

    • Investigation of the environmental fate and effects of the lampricide TFM (which contains a trifluoromethyl group), used in the Great Lakes basin for sea lamprey control. It's shown to have transient environmental effects with minimal long-term toxicological risk (Hubert, 2003).

Safety And Hazards

The safety data sheet for 3’-(Trifluoromethyl)propiophenone suggests avoiding breathing its vapors, mist, or gas. It also recommends avoiding contact with skin and eyes, and using personal protective equipment. In case of accidental release, it is advised to ensure adequate ventilation and avoid letting the product enter drains .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTPNKXHYILGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165307
Record name Propiophenone, 3'-(trifluoromethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Trifluoromethyl)propiophenone

CAS RN

1533-03-5
Record name Propiophenone, 3'-(trifluoromethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 3'-(trifluoromethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(Trifluoromethyl)propiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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